molecular formula C33H30FNO9S3 B408184 tetramethyl 6'-(3-fluorobenzoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-(3-fluorobenzoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B408184
M. Wt: 699.8g/mol
InChI Key: BHJQNKZHFIRYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups and a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Spiro Structure: This step often involves the use of cyclization reactions to create the spiro configuration.

    Introduction of Functional Groups: Various reagents and catalysts are used to introduce the fluorophenyl, carbonyl, and other functional groups into the molecule.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can activate or inhibit various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and those with similar functional groups, such as:

    Spiro[1,3-dioxolane-2,1’-indene]: Another spiro compound with different functional groups.

    Tetramethyl 6’-[(3-chlorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H30FNO9S3

Molecular Weight

699.8g/mol

IUPAC Name

tetramethyl 6'-(3-fluorobenzoyl)-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H30FNO9S3/c1-15-12-19-20(13-16(15)2)35(27(36)17-10-9-11-18(34)14-17)32(3,4)26-21(19)33(22(28(37)41-5)23(45-26)29(38)42-6)46-24(30(39)43-7)25(47-33)31(40)44-8/h9-14H,1-8H3

InChI Key

BHJQNKZHFIRYGX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)F

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)F

Origin of Product

United States

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